(S)-6-((1-Methoxy-1-oxopropan-2-yl)amino)-6-oxohexanoic acid
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Overview
Description
(S)-6-((1-Methoxy-1-oxopropan-2-yl)amino)-6-oxohexanoic acid is an organic compound with a complex structure It is characterized by the presence of a methoxy group, an oxo group, and an amino group attached to a hexanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6-((1-Methoxy-1-oxopropan-2-yl)amino)-6-oxohexanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Methoxy Group:
Amino Group Introduction: The amino group (-NH2) is introduced via an amination reaction, often using reagents such as ammonia or amines.
Oxidation and Reduction Reactions: These steps involve the oxidation of specific functional groups to form oxo groups (-C=O) and the reduction of other groups to achieve the desired oxidation state.
Final Assembly: The final step involves the coupling of the intermediate compounds to form the target molecule, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-6-((1-Methoxy-1-oxopropan-2-yl)amino)-6-oxohexanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form additional oxo groups or other oxidized derivatives.
Reduction: Reduction reactions can convert oxo groups to hydroxyl groups (-OH) or other reduced forms.
Substitution: The methoxy and amino groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
(S)-6-((1-Methoxy-1-oxopropan-2-yl)amino)-6-oxohexanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-6-((1-Methoxy-1-oxopropan-2-yl)amino)-6-oxohexanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and functional groups. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 2-[(1-Methoxy-1-oxopropan-2-yl)sulfanyl]benzoic acid
- (S)-4-(((3-(4-hydroxyphenyl)-1-methoxy-1-oxopropan-2-yl)amino)methyl)benzoic acid
Uniqueness
(S)-6-((1-Methoxy-1-oxopropan-2-yl)amino)-6-oxohexanoic acid is unique due to its specific combination of functional groups and stereochemistry
Properties
Molecular Formula |
C10H17NO5 |
---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
6-[[(2S)-1-methoxy-1-oxopropan-2-yl]amino]-6-oxohexanoic acid |
InChI |
InChI=1S/C10H17NO5/c1-7(10(15)16-2)11-8(12)5-3-4-6-9(13)14/h7H,3-6H2,1-2H3,(H,11,12)(H,13,14)/t7-/m0/s1 |
InChI Key |
IDJFHIMTTJNITP-ZETCQYMHSA-N |
Isomeric SMILES |
C[C@@H](C(=O)OC)NC(=O)CCCCC(=O)O |
Canonical SMILES |
CC(C(=O)OC)NC(=O)CCCCC(=O)O |
Origin of Product |
United States |
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